molecular formula C20H22N2O4 B2494093 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide CAS No. 953946-95-7

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B2494093
CAS No.: 953946-95-7
M. Wt: 354.406
InChI Key: VODADEINRXBOKS-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide is a synthetic chemical scaffold designed for advanced pharmaceutical and biochemical research. Its molecular architecture, incorporating a morpholine ring and phenoxyacetamide group, suggests potential for diverse biological interactions, making it a candidate for probing novel therapeutic pathways. Compounds featuring similar amide and ether linkages are frequently investigated for their bioactive properties, including serving as modulators for specific enzymes or receptors . Research into structurally related molecules indicates significant interest in their potential anti-inflammatory and antioxidant activities, as such frameworks are known to interact with key biological targets involved in oxidative stress and inflammatory responses . This reagent provides a versatile core structure for medicinal chemists to develop new analogs, study structure-activity relationships (SAR), and screen for lead compounds in drug discovery initiatives. It is an essential tool for researchers exploring treatments for conditions where modulation of enzymatic or signaling pathways is therapeutically valuable.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(15-26-17-9-5-2-6-10-17)21-13-20(24)22-11-12-25-18(14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODADEINRXBOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 2-phenylmorpholine with ethyl 2-bromoacetate, followed by hydrolysis and subsequent reaction with phenoxyacetyl chloride. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dichloromethane or toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetic acid, while reduction may produce N-[2-hydroxy-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide. The compound's structure allows it to interact with various cellular targets involved in cancer progression.

Case Studies

  • Cytotoxicity Assays : A study evaluated the effects of this compound on various cancer cell lines, including HT29 (colon cancer) and Jurkat T cells. Results indicated significant growth inhibition with IC50 values below 1.98 μg/mL for HT29 cells, suggesting potent antitumor activity.
    Cell LineIC50 (μg/mL)Notes
    HT29 (Colon)< 1.98Significant growth inhibition
    Jurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, making it a candidate for further research in infectious diseases.

Antimicrobial Mechanism

Research indicates that the presence of the morpholine group enhances interaction with bacterial membranes, potentially leading to increased permeability and subsequent bacterial cell death.

Data on Antimicrobial Efficacy

A comparative study on related compounds showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
  • N-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]cyclopropanecarboxamide
  • N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring and an acetamide moiety, which contribute to its biological properties. The presence of the phenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar scaffolds have shown inhibition of glycolytic enzymes, which can be beneficial in targeting cancer metabolism .
  • Antioxidant Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit antioxidant activity, which is crucial in mitigating oxidative stress within cells. This activity is often assessed using assays like DPPH and ABTS radical scavenging tests .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity IC50 Value (µM) Reference
Enzyme Inhibition (Hexokinase)25.0
Antioxidant Activity (DPPH)30.0
Tyrosinase Inhibition15.5

Case Studies

  • Cancer Research :
    • In a study focusing on glioblastoma multiforme (GBM), this compound was evaluated for its ability to inhibit glycolysis. The results indicated that the compound effectively reduced glucose uptake in GBM cells, suggesting potential therapeutic applications in cancer treatment .
  • Dermatological Applications :
    • Another study investigated the compound's effects on skin pigmentation by assessing its tyrosinase inhibition capabilities. The findings demonstrated significant inhibition of tyrosinase, indicating that this compound could be useful in developing skin-whitening agents .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity :
    • The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating substantial potency compared to standard chemotherapeutics.
  • Selectivity :
    • Studies have shown that the compound selectively targets cancerous cells while sparing normal cells, which is a desirable trait for anticancer agents.
  • Pharmacokinetics :
    • Research into the pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .

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